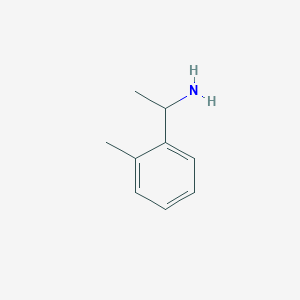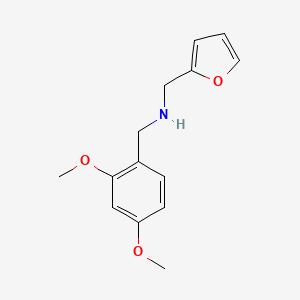
(2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine
Descripción general
Descripción
The compound (2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is a chemical species that features a furan ring, which is a heterocyclic organic compound with a five-membered aromatic ring structure consisting of four carbon atoms and one oxygen atom. This compound is likely to be of interest due to its potential as an intermediate in the synthesis of various furan derivatives with potential applications in pharmaceuticals, materials science, and organic chemistry.
Synthesis Analysis
The synthesis of furan-containing compounds can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid, a related compound, was achieved through a two-step reaction process, as detailed in the research. This process involved the use of spectroscopic methods such as FTIR, NMR, and mass spectrometry to confirm the structures of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of furan-containing compounds, including those similar to (2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, has been studied using X-ray diffraction and density functional theory (DFT). These studies provide insights into the conformational aspects of the molecules and confirm the consistency between the optimized molecular structures obtained from DFT calculations and the actual crystal structures .
Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions, including Diels-Alder reactions, as demonstrated by the use of 1,4-difluoro-2,5-dimethoxybenzene in iterative double benzyne-furan Diels-Alder reactions. These reactions lead to the synthesis of highly substituted anthracenols and other complex naphthol derivatives . Additionally, furan compounds can participate in photochemical reactions, such as the Paternò-Büchi reaction, to yield 3-benzofurylmethanol derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-containing compounds can be elucidated through DFT studies, which provide information on molecular electrostatic potential and frontier molecular orbitals. These studies help in understanding the reactivity, stability, and electronic properties of the compounds. For example, the DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid revealed some of the physicochemical properties of the compound .
Aplicaciones Científicas De Investigación
Synthesis of Furan-2-yl Amines and Amino Acids
A novel enantioselective synthesis route for furan-2-yl amines and amino acids has been developed, showcasing a key step in the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes. This method controls the chirality of furan-2-yl amines, demonstrating the utility in synthesizing chiral building blocks for pharmaceutical applications (Demir et al., 2003).
Heteroaryl-Benzotriazoles Synthesis
The synthesis of N-substituted-2-(benzotriazol-1-yl) heteroaryl compounds through Mannich condensations reveals an efficient pathway to construct heteroaryl-benzotriazoles from primary amines. This process involves reactions with o-phthalaldehyde and 2,5-dimethoxy-2,5-dihydrofuran, pointing towards the versatility in generating heterocyclic compounds with potential bioactive properties (Katritzky et al., 2000).
Ring-Opening Reactions
Research into ring-opening reactions of furans led to the development of bis-benzoquinoline derivatives via a three-component reaction. This method illustrates the transformation of furan rings into complex molecular structures, offering a pathway for synthesizing compounds with potential utility in material science and pharmaceutical chemistry (Chen et al., 2013).
Novel Benzylamines Synthesis
The direct amination of benzyl alcohols catalyzed by iron complexes introduces a sustainable methodology for producing benzylamines, which are fundamental structures in many pharmaceutically active compounds. This research opens new avenues for the eco-friendly synthesis of benzylamines using renewable resources (Yan et al., 2016).
Electrosynthesis Applications
Electrochemical methods for synthesizing 2,5-dimethoxy-2,5-dihydrofuran without added electrolyte showcase an innovative approach to furan chemistry. This technique highlights the potential for environmentally benign synthesis routes in organic chemistry (Horii et al., 2005).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-16-12-6-5-11(14(8-12)17-2)9-15-10-13-4-3-7-18-13/h3-8,15H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCNJIJHYHXQGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=CO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227847 | |
| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine | |
CAS RN |
510723-66-7 | |
| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1307490.png)
![7-Fluoro-3-phenyl-2-{[3-(trifluoromethyl)anilino]methylene}-1-indanone](/img/structure/B1307491.png)
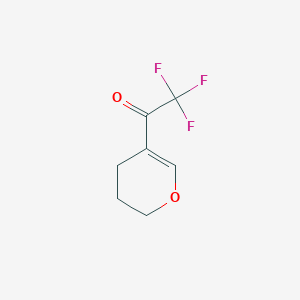
![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propen-1-one](/img/structure/B1307495.png)
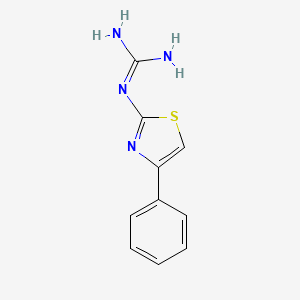
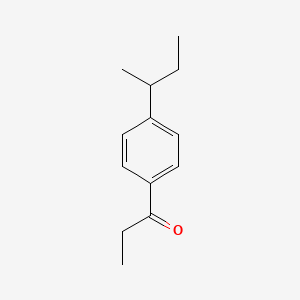
![(Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307507.png)
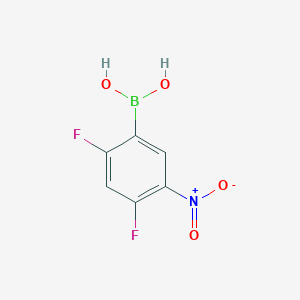
![3-({(E)-[1-(allyloxy)-2-naphthyl]methylidene}amino)-2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1307512.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)
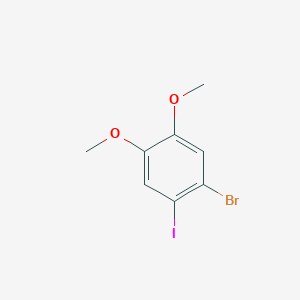
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate](/img/structure/B1307524.png)
![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)
